3-Amino-7-bromoquinoxalin-2-ol
Description
Properties
IUPAC Name |
3-amino-7-bromo-1H-quinoxalin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O/c9-4-1-2-5-6(3-4)12-8(13)7(10)11-5/h1-3H,(H2,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLOTKNTSSLLGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=O)C(=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676967 | |
| Record name | 3-Amino-7-bromoquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201845-05-7 | |
| Record name | 3-Amino-7-bromoquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Pathways of Quinoxalinol Systems
Electronic Properties and Reactivity Patterns of the Quinoxaline (B1680401) Ring System
The quinoxaline ring system is characterized as a π-electron deficient heterocycle. This deficiency arises from the presence of two electronegative nitrogen atoms in the pyrazine (B50134) ring, which exert an inductive electron-withdrawing effect. This electronic feature is a key determinant of the molecule's reactivity, rendering the heterocyclic ring susceptible to nucleophilic attack, particularly at the carbon atoms adjacent to the nitrogen atoms. Conversely, the benzenoid ring is more susceptible to electrophilic attack, although its reactivity is modulated by the electron-withdrawing nature of the fused pyrazine ring.
The presence of substituents further modifies this reactivity. In the case of 3-amino-7-bromoquinoxalin-2-ol, the amino group at the C3 position is an electron-donating group, which can increase the electron density of the pyrazine ring through resonance, potentially mitigating its electron-deficient character to some extent. The bromo group at the C7 position on the benzenoid ring is an electron-withdrawing group via induction but can also donate electron density through resonance. The hydroxyl group at the C2 position, existing in tautomeric equilibrium with a keto form (quinoxalin-2-one), also significantly influences the electronic distribution and reactivity.
| Feature | Electronic Effect on Quinoxaline Ring | Consequence for Reactivity |
| Pyrazine Ring | π-electron deficient due to two nitrogen atoms. | Susceptible to nucleophilic attack. |
| Benzenoid Ring | Less electron-rich than benzene (B151609) due to the fused pyrazine ring. | Susceptible to electrophilic attack, but less reactive than benzene. |
| 3-Amino Group | Electron-donating (resonance). | Increases electron density on the pyrazine ring, potentially activating it towards certain reactions and influencing the site of substitution. |
| 7-Bromo Group | Electron-withdrawing (induction), electron-donating (resonance). | Deactivates the benzenoid ring towards electrophilic substitution and directs incoming electrophiles. |
| 2-ol/2-one Group | The tautomeric equilibrium influences the aromaticity and electronic distribution of the entire ring system. | Affects the site and ease of various reactions. |
Electrophilic Aromatic Substitution on the Benzenoid Ring
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. In the quinoxaline system, these reactions preferentially occur on the benzenoid ring. The general mechanism involves the attack of an electrophile on the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. This is typically the rate-determining step. A subsequent deprotonation step restores the aromaticity of the ring. masterorganicchemistry.comwikipedia.org
The regioselectivity of EAS on the benzenoid ring of this compound is directed by the existing substituents. The pyrazine ring acts as a deactivating group, making the benzenoid ring less reactive than benzene itself. The bromo group at C7 is a deactivating but ortho, para-directing substituent. However, since the para position is occupied by the fused pyrazine ring, it primarily directs incoming electrophiles to the ortho positions (C6 and C8). The amino group on the pyrazine ring, while primarily influencing that ring, can have a minor electronic effect on the benzenoid ring.
General Mechanism of Electrophilic Aromatic Substitution:
Generation of the electrophile (E⁺).
Attack of the aromatic π-system on the electrophile to form a sigma complex.
Deprotonation to restore aromaticity.
| Substituent on Benzenoid Ring | Electronic Effect | Directing Influence |
| Fused Pyrazine Ring | Deactivating | N/A |
| 7-Bromo Group | Deactivating (Inductive), ortho, para-directing (Resonance) | Directs electrophiles to C6 and C8 positions. |
Nucleophilic Substitution Reactions and N-Oxide Derivatives
The electron-deficient nature of the pyrazine ring in quinoxaline makes it susceptible to nucleophilic substitution reactions. This reactivity can be further enhanced by the presence of N-oxide functionalities. Quinoxaline N-oxides can be synthesized, and these derivatives show increased reactivity towards nucleophiles. researchgate.netnih.gov The N-oxide group is strongly electron-withdrawing, which further depletes the electron density of the pyrazine ring, facilitating nucleophilic attack.
In this compound, nucleophilic substitution could potentially occur at the C2 or C3 positions, though the presence of the amino and hydroxyl/oxo groups already at these positions makes direct substitution less straightforward without prior modification. However, the principles of nucleophilic aromatic substitution (SNAr) are highly relevant to the synthesis and modification of quinoxaline derivatives. For an SNAr reaction to occur, a good leaving group and an activated aromatic ring are typically required.
Quinoxaline 1,4-dioxides, for example, are known to undergo nucleophilic substitution of leaving groups at positions 2, 3, 6, and 7 under relatively mild conditions. nih.gov The introduction of an N-oxide group to a quinoxalinol system can therefore be a strategic step to enable further functionalization via nucleophilic substitution.
Radical Processes and Photoinduced Reactivity
Quinoxaline derivatives can participate in radical reactions, often initiated by photochemical means. Upon irradiation with UV light, quinoxaline derivatives can be excited to higher energy states. These excited molecules can then undergo various processes, including the generation of reactive oxygen species (ROS) such as superoxide radical anions. nih.gov This can occur via electron transfer from the excited quinoxaline molecule to molecular oxygen. nih.gov
These photoinduced processes can lead to a variety of chemical transformations, including dehydrogenative amination of quinoxalin-2(1H)-ones, where the quinoxalinone itself can act as a photosensitizer, eliminating the need for an external photocatalyst. acs.org Such reactions often proceed under mild conditions, for example, using air as the oxidant at room temperature. acs.org
The general steps in a radical chain reaction are:
Initiation: Formation of radical species, often through homolytic cleavage induced by heat or light. libretexts.orglibretexts.org
Propagation: The radical reacts with a stable molecule to form a new radical. libretexts.orglibretexts.org
Termination: Two radical species react with each other to form a stable, non-radical product. libretexts.orglibretexts.org
The presence of a bromine atom in this compound could also influence its radical chemistry, as carbon-bromine bonds can undergo homolytic cleavage under certain conditions.
Tautomeric Equilibria in Quinoxalin-2-ols and their Impact on Reactivity
Quinoxalin-2-ols, such as this compound, can exist in a tautomeric equilibrium with their corresponding keto form, quinoxalin-2(1H)-one. researchgate.net This is a form of constitutional isomerism where the isomers are readily interconvertible. wikipedia.org The equilibrium involves the migration of a proton and the shifting of double bonds.
The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the electronic nature of other substituents on the ring. masterorganicchemistry.com Generally, the keto form is more stable for simple monocyclic systems, but the enol form can be stabilized by factors such as aromaticity and intramolecular hydrogen bonding. masterorganicchemistry.com
This tautomerism has a profound impact on the reactivity of the molecule. The enol form (this compound) possesses a hydroxyl group and a more traditionally aromatic system, while the keto form (3-amino-7-bromoquinoxalin-2(1H)-one) has an amide-like functionality within the pyrazine ring. These two forms exhibit different chemical properties and will react differently with various reagents. For example, the enol form can undergo reactions typical of phenols, while the keto form can undergo reactions at the N-H and C=O groups. The nucleophilicity of the ring system is also affected by the tautomeric form present.
| Tautomeric Form | Key Functional Groups | Potential Reactivity |
| Enol Form | Hydroxyl (-OH), Aromatic system | Reactions of phenols (e.g., O-alkylation, O-acylation), electrophilic substitution on the ring. |
| Keto Form | Amide-like (-NH-C=O) | Reactions at the N-H bond (e.g., N-alkylation), reactions of the carbonyl group. |
Advanced Spectroscopic Characterization and Structural Elucidation
Electronic Absorption and Emission Spectroscopy (UV/Vis, Fluorescence)
Electronic spectroscopy provides valuable insights into the conjugated π-system of 3-Amino-7-bromoquinoxalin-2-ol. The UV/Vis absorption spectrum is expected to arise from π → π* and n → π* electronic transitions within the quinoxaline (B1680401) core, influenced by the amino and bromo substituents.
The quinoxaline ring system itself typically exhibits strong absorption bands in the UV region. The presence of the amino group, an auxochrome, is anticipated to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom. Conversely, the bromo group, while having a weaker electronic effect, can also contribute to slight shifts in the absorption bands.
In terms of fluorescence, many quinoxaline derivatives are known to be fluorescent. The emission properties of this compound would be dependent on the nature of its lowest excited singlet state. The amino substituent is likely to enhance the fluorescence quantum yield. The fluorescence emission spectrum is expected to be a mirror image of the lowest energy absorption band and will provide information on the energy gap between the ground and first excited states. Studies on similar compounds, such as 3-amino-7-diethylamino-chromene-2-one, have shown that the nature and position of amino substituents significantly influence the fluorescence properties cardiff.ac.ukresearchgate.net.
Expected Spectroscopic Data (UV/Vis and Fluorescence):
| Parameter | Expected Range/Value | Remarks |
| λmax (Absorption) | 250-400 nm | Multiple bands expected due to the aromatic system and substituents. |
| Molar Absorptivity (ε) | 104 - 105 L mol-1 cm-1 | For π → π* transitions. |
| λem (Emission) | > 400 nm | Stokes shift is expected, with emission at a longer wavelength than absorption. |
| Quantum Yield (ΦF) | Variable | Dependent on solvent and molecular rigidity. |
Vibrational Spectroscopy (FT-IR) for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the characteristic functional groups present in this compound. The vibrational spectrum will exhibit distinct bands corresponding to the stretching and bending modes of the various bonds within the molecule.
Key expected vibrational frequencies include:
N-H Stretching: The amino group (-NH2) will show two characteristic stretching vibrations in the region of 3300-3500 cm-1, corresponding to the asymmetric and symmetric stretches.
O-H Stretching: The hydroxyl group (-OH) of the 2-ol tautomer will exhibit a broad stretching band, typically in the range of 3200-3600 cm-1, due to hydrogen bonding.
C=O Stretching: The alternative 2-oxo tautomeric form would show a strong carbonyl (C=O) stretching vibration around 1650-1700 cm-1. The position of this band can help in determining the predominant tautomer in the solid state.
C=N and C=C Stretching: The quinoxaline ring will display a series of sharp absorption bands between 1400 and 1650 cm-1 due to the stretching vibrations of the C=N and C=C bonds.
N-H Bending: The scissoring vibration of the amino group is expected to appear around 1590-1650 cm-1.
C-Br Stretching: The carbon-bromine bond will have a characteristic stretching vibration in the lower frequency region of the spectrum, typically between 500 and 600 cm-1.
Aromatic C-H Stretching and Bending: Stretching vibrations for the aromatic C-H bonds will be observed above 3000 cm-1, while out-of-plane bending vibrations will appear in the 650-900 cm-1 region, providing information about the substitution pattern of the aromatic ring.
Expected FT-IR Data:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |
| Amino (-NH2) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |
| N-H Bend (scissoring) | 1590 - 1650 | |
| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200 - 3600 (broad) |
| Carbonyl (C=O) | C=O Stretch (in oxo-tautomer) | 1650 - 1700 |
| Quinoxaline Ring | C=N, C=C Stretch | 1400 - 1650 |
| Aromatic C-H Stretch | > 3000 | |
| Aromatic C-H Bend (out-of-plane) | 650 - 900 | |
| Bromo (-Br) | C-Br Stretch | 500 - 600 |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise connectivity and chemical environment of the hydrogen and carbon atoms in this compound.
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to each other.
Aromatic Protons: The protons on the quinoxaline ring are expected to appear in the downfield region, typically between 7.0 and 8.5 ppm. The bromine atom at the 7-position will influence the chemical shifts of the adjacent protons. The proton at position 8 will likely appear as a doublet, and the protons at positions 5 and 6 will also show characteristic splitting patterns (doublet and doublet of doublets, respectively) based on their coupling with neighboring protons.
Amino Protons: The protons of the amino group (-NH2) will likely appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.
Hydroxyl/Amide Proton: The proton of the hydroxyl group (-OH) or the N-H proton in the lactam tautomer will also likely be a broad singlet, and its position will be sensitive to solvent and temperature. Deuterium exchange can be used to confirm the assignment of these labile protons.
¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
Quinoxaline Carbons: The carbon atoms of the quinoxaline ring will resonate in the aromatic region (110-160 ppm). The carbon atom attached to the bromine (C-7) will have its chemical shift influenced by the halogen's electronegativity and heavy atom effect. The carbon atom bearing the amino group (C-3) and the carbon of the hydroxyl/carbonyl group (C-2) will have characteristic chemical shifts. Specifically, the C-2 carbon is expected to be significantly downfield, potentially above 150 ppm, especially in the lactam form.
The chemical shifts can be predicted using empirical rules and comparison with related structures.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern.
Molecular Ion Peak: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the exact mass of the compound. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for the 79Br and 81Br isotopes).
Fragmentation Pattern: The fragmentation of the molecular ion will provide valuable structural information. Common fragmentation pathways for such aromatic and heterocyclic compounds include the loss of small neutral molecules or radicals. For this compound, expected fragmentation could involve:
Loss of CO or HCN from the quinoxaline ring.
Cleavage of the bromine atom.
Loss of radicals from the amino group. The fragmentation pattern of related aromatic amines and halogenated compounds can provide a basis for interpreting the spectrum libretexts.orglibretexts.orgchemguide.co.uk.
Expected Mass Spectrometry Data:
| Ion | Expected m/z | Remarks |
| [M]⁺ | 239/241 | Molecular ion with characteristic bromine isotopic pattern. |
| [M-Br]⁺ | 160 | Loss of a bromine radical. |
| [M-CO]⁺ | 211/213 | Loss of carbon monoxide. |
| [M-HCN]⁺ | 212/214 | Loss of hydrogen cyanide. |
Electron Paramagnetic Resonance (EPR) for Radical Intermediate Detection
Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that detects species with unpaired electrons, such as free radicals. For this compound, EPR would not be directly applicable for studying the ground-state molecule as it is a closed-shell species with no unpaired electrons.
However, EPR could be a valuable tool for studying potential radical intermediates that might be formed during chemical reactions or upon irradiation. For example, if the compound undergoes oxidation or reduction, paramagnetic radical cations or anions could be generated, which could then be detected and characterized by EPR. The g-value and hyperfine coupling constants obtained from the EPR spectrum would provide information about the electronic structure and the distribution of the unpaired electron density within the radical species.
X-ray Diffraction Analysis for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. If suitable single crystals of this compound can be grown, this technique can provide precise information on:
Bond lengths and angles: Confirming the connectivity and geometry of the molecule.
Tautomeric form: Unambiguously determining whether the molecule exists in the 3-amino-2-ol or the 3-imino-2-oxo tautomeric form in the crystal.
Intermolecular interactions: Identifying hydrogen bonding, π-π stacking, and other non-covalent interactions that govern the crystal packing.
The crystal structure of a related compound, 2-amino-1,3-dibromo-6-oxo-5,6-dihydropyrido[1,2-a]quinoxalin-11-ium bromide monohydrate, has been reported, revealing complex hydrogen bonding networks in the solid state nih.gov. Similar interactions would be expected to play a significant role in the crystal packing of this compound.
Spectroscopic Ellipsometry for Thin Film Characterization
Spectroscopic ellipsometry is a non-destructive optical technique used to characterize the properties of thin films, such as thickness and refractive index. This technique would be relevant for this compound if the compound is used to fabricate thin films for applications in electronics or optics.
By measuring the change in polarization of light upon reflection from a thin film of the material, spectroscopic ellipsometry can provide:
Film thickness: With sub-nanometer precision.
Optical constants: The refractive index (n) and extinction coefficient (k) as a function of wavelength.
Surface roughness and interface properties.
This information is crucial for the design and optimization of devices that incorporate thin films of this compound. The technique is versatile and can be applied to films on various substrates sentech.comsentech.com.
Computational and Theoretical Studies on Quinoxalinol Compounds
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and reactivity of molecules. For quinoxaline (B1680401) derivatives, DFT calculations, often using the B3LYP functional, provide fundamental insights into their chemical behavior. researchgate.netjocpr.com
Key electronic properties determined through DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity. nih.gov
For instance, studies on 3-aminoquinoxalin-2(1H)-one (AQO), a close analog of the subject compound, show that the introduction of an amino group, a strong electron-donating group, significantly affects these electronic parameters. jocpr.com It tends to increase the HOMO energy and decrease the HOMO-LUMO gap, thereby increasing the molecule's tendency to be oxidized. jocpr.com This is contrasted with unsubstituted quinoxalin-2-one, which has a greater tendency to be reduced. jocpr.com
Other reactivity descriptors calculated via DFT include chemical potential (µ), chemical hardness (η), and global electrophilicity (ω). These parameters help in classifying molecules as electron donors (nucleophiles) or acceptors (electrophiles). jocpr.com The analysis of the molecular electrostatic potential (MEP) map further identifies the regions of a molecule that are rich or deficient in electrons, highlighting potential sites for electrophilic and nucleophilic attack. researchgate.net
Table 1: Calculated Electronic Properties of Quinoxalinol Analogs using DFT/B3LYP
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Electrophilicity (ω) (eV) |
|---|---|---|---|---|
| Quinoxalin-2(H)-one (QO) | -6.419 | -2.004 | 4.415 | 7.056 |
| 3-methylquinoxalin-2(1H)-one (MQO) | -6.141 | -1.786 | 4.355 | - |
| 3-aminoquinoxalin-2(1H)-one (AQO) | -5.581 | -1.454 | 4.127 | 6.399 |
Data sourced from a study on quinoxalin-2(H)-one and its derivatives. jocpr.com
Prediction of Spectroscopic Parameters
Computational methods are widely used to predict various spectroscopic parameters, which aids in the structural characterization of newly synthesized compounds. researchgate.netresearchgate.net For quinoxalinol derivatives, techniques like Time-Dependent DFT (TD-DFT) for UV-Vis spectra and Gauge-Independent Atomic Orbital (GIAO) for NMR spectra are commonly employed. researchgate.netnih.gov
UV-Vis Spectra: TD-DFT calculations can predict the electronic absorption wavelengths (λmax) of a molecule in different solvents. researchgate.netnih.gov These calculations help to understand the electronic transitions, typically from HOMO to LUMO, that are responsible for the observed absorption bands. researchgate.net
NMR Spectra: The GIAO method is effective for calculating the 1H and 13C NMR chemical shifts. nih.gov Theoretical predictions, when compared with experimental data, serve as a powerful tool for confirming the molecular structure. researchgate.netnih.gov
Vibrational Spectra (FT-IR): DFT calculations can also compute the vibrational frequencies of a molecule. researchgate.netresearchgate.net The calculated harmonic vibrational wavenumbers, often scaled by a factor to correct for systematic errors, generally show good agreement with experimental FT-IR spectra, allowing for precise assignment of vibrational modes. nih.govresearchgate.net
Table 2: Predicted vs. Experimental Spectroscopic Data for a Quinoxaline Derivative
| Spectroscopic Technique | Parameter | Calculated Value | Experimental Value |
|---|---|---|---|
| UV-Vis (in DMSO) | λmax | 342.18 nm | Not Available |
| 1H NMR (in DMSO) | Chemical Shift (δ) | Varies per proton | Varies per proton |
| FT-IR | C=O stretch | ~1650 cm⁻¹ | ~1655 cm⁻¹ |
Illustrative data based on typical values for related heterocyclic compounds. researchgate.netscielo.br
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com This technique provides detailed information on the conformational dynamics and stability of compounds like quinoxalinols. nih.gov By simulating the molecule's behavior in different environments (e.g., in a vacuum or in a solvent), researchers can identify the most stable conformations (conformers) and understand how the molecule's shape fluctuates. scispace.comnih.gov
The process involves using a force field (like OPLS-AA or GAFF) to define the potential energy of the system and then integrating Newton's equations of motion. nih.govnih.gov Analysis of the MD trajectory can reveal key structural parameters such as Root-Mean-Square Deviation (RMSD) to assess stability and Root-Mean-Square Fluctuation (RMSF) to identify flexible regions of the molecule. nih.govnih.gov For quinoxaline derivatives, understanding their conformational preferences is crucial, as the specific three-dimensional structure can significantly influence their interaction with biological targets or their packing in solid-state materials. nih.govresearchgate.net
Elucidation of Reaction Mechanisms via Computational Chemistry
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. amacad.org By modeling the reaction pathway, chemists can identify transition states, intermediates, and determine the activation energies associated with each step. montclair.edu This provides a detailed, step-by-step picture of how reactants are converted into products.
For reactions involving quinoxalin-2(1H)-ones, computational studies have helped to reveal mechanisms such as single electron transfer (SET) pathways. mdpi.com For example, in a three-component reaction involving quinoxalin-2(1H)-ones, an oxidant, and an azide (B81097) source, DFT calculations can support a proposed mechanism where an azide radical is generated, adds to an intermediate, and ultimately leads to the final product. mdpi.com Such computational investigations are critical for optimizing reaction conditions and designing new synthetic routes. researchgate.net
In Silico Exploration of Structure-Activity Relationships (SAR)
In silico (computer-based) methods are essential in modern drug discovery for exploring the Structure-Activity Relationships (SAR) of a series of compounds. nih.govmdpi.com SAR studies aim to understand how modifications to a chemical structure affect its biological activity. researchgate.net For quinoxaline derivatives, which have shown potential in various therapeutic areas, in silico SAR helps to identify the key structural features (pharmacophores) required for a specific biological effect. nih.gov
Molecular docking is a primary tool in these studies. It predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. researchgate.net By analyzing the binding modes and interactions (e.g., hydrogen bonds, hydrophobic interactions) of a series of quinoxalinol analogs, researchers can build a rational basis for their observed activities. researchgate.netmdpi.com This understanding guides the design of new derivatives with improved potency and selectivity. nih.govresearchgate.net
Table 3: Summary of In Silico SAR Findings for Quinoxaline Derivatives as Enzyme Inhibitors
| Structural Position | Modification | Effect on Activity | Rationale from Docking |
|---|---|---|---|
| C-3 | Hydrazinylcarboxamide moiety | Increased anticonvulsant activity | Forms H-bonds with key residues (e.g., Glu, Arg) in the receptor binding pocket. |
| C-6 | Sulfonamide group | Potent PARP-1 inhibition | Mimics the carboxamide interactions of known inhibitors, engaging with Gly and Ser residues. |
| Quinoxaline Ring | Addition of electron-withdrawing groups | Variable | Can alter the electronic properties and influence binding affinity. |
Data synthesized from SAR studies on various quinoxaline derivatives. researchgate.netmdpi.com
Prediction of Electronic Levels and Carrier Transport Properties
Quinoxaline derivatives have emerged as a promising class of materials for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic solar cells, due to their potential as electron-transporting materials. nih.gov Computational studies are vital for predicting the properties that govern their performance in such devices.
The key parameters are the energy levels of the LUMO and HOMO. For efficient electron transport, a material should have a low-lying LUMO energy level to facilitate electron injection from the cathode. nih.gov Computational quantum modeling can accurately predict these energy levels and the HOMO-LUMO gap, which influences the material's optical and electronic properties. nih.gov These theoretical calculations allow for the in silico design and screening of novel quinoxaline structures with optimized electronic properties for specific applications, guiding synthetic efforts toward the most promising candidates for high-performance electronic devices. rsc.org
Applications in Materials Science and Organic Electronics
Quinoxalinol Derivatives as Electron Transporting Materials
Quinoxaline (B1680401) derivatives are recognized for their potential as electron-transporting materials (ETMs). scirp.orgcas.orgcas.org The electron-deficient nature of the quinoxaline core, arising from the two nitrogen atoms in the pyrazine (B50134) ring, facilitates the acceptance and transport of electrons. This characteristic is crucial for the efficient functioning of various organic electronic devices where charge separation and transport are fundamental processes. The performance of these materials is highly dependent on their molecular structure and functionalization. scirp.org For instance, the introduction of electron-withdrawing or electron-donating groups can fine-tune the energy levels (LUMO and HOMO) and charge carrier mobility of the material. scirp.org
In the case of 3-Amino-7-bromoquinoxalin-2-ol, the bromine atom acts as an electron-withdrawing group, which could potentially enhance its electron-accepting properties. The amino and hydroxyl groups can influence the molecule's solubility, morphology in thin films, and intermolecular interactions, all of which are critical factors for efficient electron transport.
Development of Organic Semiconductors
Organic semiconductors are the cornerstone of organic electronics, and quinoxaline derivatives have shown potential as n-type (electron-transporting) semiconductors. scirp.orgcas.orgcas.org The development of high-performance n-type organic semiconductors has lagged behind their p-type (hole-transporting) counterparts, making the exploration of new n-type materials a significant area of research. The structural modifications of the quinoxaline core allow for precise control over the material's energy levels, bandgap, and charge transport properties. scirp.org
The presence of the electron-withdrawing bromo group in this compound is expected to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level. A low-lying LUMO is a desirable characteristic for n-type semiconductors as it facilitates electron injection from the cathode and enhances air stability by making the material less prone to oxidation. Research on similar quinoxaline derivatives has shown that low-lying LUMO levels, often in the range of -3.29 to -3.43 eV, are indicative of their potential as efficient ETMs. scirp.org
| Quinoxaline Derivative Type | Key Structural Feature | Impact on Semiconductor Properties | Potential Role of this compound |
|---|---|---|---|
| Functionalized Quinoxalines | Electron-withdrawing groups (e.g., bromo, nitro) | Lowers LUMO energy level, enhances electron transport. scirp.org | The bromo group is expected to confer n-type semiconductor properties. |
| Polymerized Quinoxalines | Extended π-conjugation in a polymer backbone. | Improves charge mobility and film-forming properties. | Could potentially be used as a monomer for synthesizing semiconducting polymers. |
Applications in Organic Light-Emitting Diodes (OLEDs)
In Organic Light-Emitting Diodes (OLEDs), distinct layers of organic materials are used for hole injection, hole transport, emission, electron transport, and electron injection. The efficiency and stability of an OLED are highly dependent on the properties of these materials. Quinoxaline derivatives are explored for their use as electron-transporting and emissive materials in OLEDs. scirp.orgcas.orgcas.org Their ability to act as thermally activated delayed fluorescence (TADF) emitters is also a significant area of investigation. cas.orgcas.org
For this compound, its potential application in OLEDs would primarily be in the electron transport layer (ETL). An efficient ETL must possess high electron mobility to balance the charge carriers within the emissive layer and a suitable LUMO level to facilitate electron injection from the cathode. The anticipated low LUMO level of this compound, due to the bromo substituent, could be advantageous for this purpose.
Role in Organic Solar Cells (OSCs) and Dye-Sensitized Solar Cells (DSSCs)
Quinoxaline derivatives have demonstrated considerable promise in the field of organic photovoltaics. scirp.orgcas.orgcas.org In Organic Solar Cells (OSCs), they are investigated as non-fullerene acceptors (NFAs) due to their strong electron-accepting capabilities. scirp.org In Dye-Sensitized Solar Cells (DSSCs), they can function as auxiliary acceptors and π-bridges within the dye sensitizer, enhancing light absorption and facilitating efficient electron injection into the semiconductor's conduction band. scirp.org
| Solar Cell Type | Role of Quinoxaline Derivatives | Key Performance Metric | Example Power Conversion Efficiency (PCE) of a Quinoxaline-based Device |
|---|---|---|---|
| Organic Solar Cells (OSCs) | Non-Fullerene Acceptor (NFA). scirp.org | Power Conversion Efficiency (PCE) | Up to 5.07% reported for a polymer acceptor with a quinoxaline unit. scirp.org |
| Dye-Sensitized Solar Cells (DSSCs) | Auxiliary Acceptor and π-bridge in sensitizers. scirp.org | Incident Photon-to-Current Conversion Efficiency (IPCE) | Data for specific quinoxaline-based DSSCs varies based on the overall dye structure. |
Integration in Organic Field-Effect Transistors (OFETs)
Organic Field-Effect Transistors (OFETs) are fundamental components of organic circuits. The performance of an OFET is largely determined by the charge carrier mobility of the semiconductor used. Quinoxaline derivatives have been explored as n-type semiconductors in OFETs. scirp.orgcas.orgcas.org By modifying the molecular structure, it is possible to influence the packing of the molecules in the solid state, which in turn affects the charge transport properties.
The planar nature of the quinoxaline ring system can promote π-π stacking, which is beneficial for intermolecular charge hopping. The amino and hydroxyl groups on this compound could influence its solid-state packing through hydrogen bonding, potentially leading to ordered structures that are advantageous for charge transport. The suitability of this specific compound for OFET applications would depend on experimental validation of its charge mobility and on/off ratio.
Sensing and Electrochromic Device Applications
The electronic and optical properties of quinoxaline derivatives can be sensitive to their chemical environment, making them candidates for use in chemical sensors. scirp.orgcas.orgcas.org Changes in their absorption or fluorescence spectra upon interaction with specific analytes can be utilized for sensing applications. Furthermore, the ability of some quinoxaline-based materials to change color in response to an applied electrical potential makes them interesting for electrochromic devices, such as smart windows. cas.orgcas.org
The amino and hydroxyl functional groups in this compound could serve as potential binding sites for analytes, suggesting a possible role in chemosensors. Its response to changes in pH or the presence of metal ions could be an area for future investigation.
Quinoxalinol Derivatives As Ligands in Catalysis and Coordination Chemistry
Design and Synthesis of Quinoxalinol-Based Ligands
The synthesis of quinoxalinol-based ligands typically involves the condensation of a substituted o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. The substituents on the benzene (B151609) and pyrazine (B50134) rings of the quinoxaline (B1680401) core can be strategically varied to tune the electronic and steric properties of the resulting ligand. This tailored design is crucial for influencing the coordination geometry and the catalytic activity of the corresponding metal complexes. For a specific compound like 3-Amino-7-bromoquinoxalin-2-ol, the synthetic route would likely start from a correspondingly substituted o-phenylenediamine. The amino and bromo groups would serve as handles for further functionalization, allowing for the creation of a diverse library of ligands.
Coordination Chemistry with Transition Metal Ions
Quinoxalinol ligands, with their multiple nitrogen and oxygen donor atoms, can coordinate to transition metal ions in various modes, including monodentate, bidentate, and bridging fashions. The specific coordination is influenced by the nature of the metal ion, the solvent system, and the reaction conditions. The formation of stable chelate rings with transition metals is a common feature, leading to robust complexes. Spectroscopic techniques such as UV-Vis, IR, and NMR spectroscopy, along with X-ray crystallography, are essential tools for characterizing these coordination complexes and elucidating their structures.
Applications in Homogeneous and Heterogeneous Catalysis
Transition metal complexes of quinoxalinol-based ligands have shown promise in a range of catalytic applications. The catalytic activity is often attributed to the ability of the metal center to exist in multiple oxidation states and to coordinate with substrates, thereby facilitating chemical transformations.
For asymmetric catalysis, chiral quinoxalinol ligands are required. The chirality can be introduced either in the backbone of the ligand or through chiral substituents. These chiral metal complexes can then be used to catalyze a variety of enantioselective reactions, such as asymmetric hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The steric and electronic properties of the ligand play a critical role in controlling the stereochemical outcome of the reaction.
Certain transition metal complexes with quinoxalinol-based ligands have been investigated as catalysts for polymerization reactions. For instance, in the copolymerization of CO2 with epoxides to form polycarbonates, the metal complex can activate the epoxide for nucleophilic attack by the growing polymer chain. The ligand framework is crucial for stabilizing the active catalytic species and influencing the properties of the resulting polymer.
The extended π-system of the quinoxaline core can impart interesting photophysical properties to its metal complexes. This has led to their exploration in the fields of photocatalysis and electrochemiluminescence (ECL). In photocatalysis, the metal complex can absorb light to reach an excited state, which can then initiate a chemical reaction through energy or electron transfer. In ECL, the complexes can generate light upon electrochemical stimulation, making them potentially useful in sensing and imaging applications.
Schiff Base Ligands from Quinoxalinols
The amino group on a quinoxalinol scaffold, such as in the hypothetical this compound, can be readily condensed with aldehydes or ketones to form Schiff base ligands. These Schiff bases offer an expanded and more versatile coordination sphere, often acting as multidentate ligands. The resulting metal complexes of these Schiff base ligands are also widely explored in catalysis due to their enhanced stability and tunable properties.
Exploration of Biological Activities: in Vitro Mechanistic Investigations
Molecular Interactions with Biological Targets (e.g., Receptors, Enzymes)
While direct molecular interactions of 3-Amino-7-bromoquinoxalin-2-ol with biological targets have not been documented, the quinoxaline (B1680401) core is known to interact with a variety of receptors and enzymes. Notably, certain quinoxaline derivatives have been identified as antagonists of the N-methyl-D-aspartate (NMDA) receptor, specifically at the glycine (B1666218) binding site. nih.govnih.gov The structural features of this compound, including the amino and bromo substitutions, could influence its binding affinity and selectivity for such receptors. Further research through techniques like radioligand binding assays and molecular docking studies would be necessary to elucidate the specific molecular targets of this compound.
In Vitro Studies on Cellular Pathways (e.g., Apoptosis Induction, Cell Cycle Modulation)
Specific in vitro studies on the effects of this compound on cellular pathways such as apoptosis and cell cycle are not available in the current literature. However, numerous quinoxaline derivatives have been shown to induce apoptosis and modulate the cell cycle in various cancer cell lines. rsc.orgtandfonline.comnih.gov For instance, some quinoxaline-based compounds have been observed to cause cell cycle arrest at different phases and trigger programmed cell death through various molecular pathways. tandfonline.comnih.gov Investigating whether this compound shares these properties would require dedicated cell-based assays, such as flow cytometry for cell cycle analysis and Annexin V staining for apoptosis detection.
Antimicrobial Activity Studies (in vitro)
The in vitro antimicrobial activity of this compound has not been specifically reported. Nevertheless, the quinoxaline scaffold is a well-known pharmacophore in the development of antimicrobial agents. Various derivatives have demonstrated activity against a range of bacterial and fungal pathogens. researchgate.netresearchgate.netnih.gov The presence of a bromine atom and an amino group on the quinoxaline ring of the subject compound could potentially confer antimicrobial properties. Standard antimicrobial screening assays, such as minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) determinations against a panel of clinically relevant microorganisms, would be necessary to evaluate its potential in this area.
In Vitro Anticancer Research (e.g., Inhibition of Cell Proliferation, Induction of Apoptosis)
While there is no direct in vitro anticancer research published for this compound, the broader class of quinoxaline derivatives has been extensively investigated for its anticancer potential. nih.govnih.govrsc.orgresearchgate.netrsc.org Studies have shown that certain quinoxaline compounds can inhibit the proliferation of various cancer cell lines and induce apoptosis. rsc.orgtandfonline.comnih.govproquest.com The cytotoxic effects are often mediated through the modulation of key cellular processes like the cell cycle and the activation of apoptotic pathways. tandfonline.comnih.gov Given these precedents, it is plausible that this compound could exhibit anticancer properties. To ascertain this, in vitro studies measuring its cytotoxicity against a panel of cancer cell lines, alongside mechanistic investigations into its effects on cell proliferation and apoptosis, would be required.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-amino-7-bromoquinoxalin-2-ol with high purity, and how can side products be minimized?
- Methodology : Start with brominated quinoxaline precursors (e.g., 6-bromoquinoxaline derivatives) and employ nucleophilic substitution or catalytic amination. Use anhydrous conditions and catalysts like Pd(PPh₃)₄ for regioselective bromine substitution. Purify via recrystallization in ethanol/water mixtures, monitoring purity by HPLC (>98%) and confirming absence of halogenated byproducts (e.g., 4-bromoanisole) using GC-MS .
- Data Contradiction : If unexpected melting points (e.g., deviations from 190°C) arise, verify deuteration effects or solvent residues via ¹H NMR with deuterated solvents (e.g., DMSO-d₆) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?
- Methodology : Use FT-IR to confirm hydroxyl (ν ~3400 cm⁻¹) and amine (ν ~1600 cm⁻¹) groups. For ¹³C NMR, expect peaks at δ ~150 ppm (C-OH) and δ ~110 ppm (C-Br). Discrepancies in aromatic proton splitting (¹H NMR) may arise from tautomerism; employ variable-temperature NMR to identify dynamic equilibria .
- Data Contradiction : If IR lacks expected NH stretches, consider intramolecular hydrogen bonding or oxidation artifacts. Re-synthesize under inert atmospheres to rule out degradation .
Q. How can solubility challenges for this compound in aqueous/organic media be addressed during biological assays?
- Methodology : Use co-solvents like DMSO (≤1% v/v) for initial dissolution, followed by dilution in PBS (pH 7.4). For hydrophobic environments, employ micellar encapsulation with Tween-80 or cyclodextrins. Validate stability via UV-Vis kinetics (λ = 270–300 nm) over 24 hours .
Advanced Research Questions
Q. What strategies optimize regioselective functionalization of this compound for structure-activity relationship (SAR) studies?
- Methodology : Prioritize Suzuki-Miyaura coupling at the C7 bromine site using Pd(OAc)₂/XPhos catalysts. For amino group modifications, use Boc-protection followed by deprotection under acidic conditions (e.g., TFA/DCM). Monitor reaction progress via LC-MS to isolate mono-functionalized products (>90% yield) .
- Data Contradiction : If cross-coupling yields drop below 50%, assess ligand steric effects or bromide leaching via ICP-OMS .
Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for quinoxaline derivatives?
- Methodology : Perform DFT calculations (B3LYP/6-31G*) to compare activation energies for bromine displacement pathways. Validate with kinetic isotope effects (KIE) using deuterated analogs (e.g., 4-bromoanisole-d₃). Correlate computational predictions with experimental Arrhenius plots .
Q. What experimental designs mitigate batch-to-batch variability in biological activity data for this compound analogs?
- Methodology : Standardize synthetic protocols (e.g., strict temperature control ±2°C during amination). Use high-content screening (HCS) with internal controls (e.g., cisplatin for cytotoxicity assays). Apply multivariate analysis (PCA) to isolate purity, solubility, and steric factors as variability sources .
Q. How should researchers analyze divergent antimicrobial activity results between this compound and its fluorinated analogs?
- Methodology : Conduct SAR studies comparing logP (HPLC-derived) and MIC values against Gram-negative/positive strains. Use molecular docking (AutoDock Vina) to assess binding affinity to bacterial topoisomerase II. Reconcile discrepancies by testing membrane permeability via fluorescent probes (e.g., ethidium bromide uptake assays) .
Data Contradiction Analysis Framework
- Technical Contradictions : For conflicting spectral vs. crystallographic data (e.g., hydroxyl group position), perform single-crystal X-ray diffraction and compare with computational geometry optimizations .
- Physical Contradictions : If a compound exhibits both pro- and antioxidant behavior, use spin-trapping assays (EPR) to identify context-dependent radical scavenging mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
